Scaffold Saturation: Fsp3 = 1.0 vs. 0.714 for the 6,8-Dione Analog
The target compound exhibits an Fsp3 (fraction of sp3-hybridized carbons) of 1.0, indicating a fully saturated spirocyclic scaffold with seven sp3 carbons and zero sp2 centers [1]. In contrast, the closest [4.4] analog, 2-thia-7-azaspiro[4.4]nonane-6,8-dione, has an Fsp3 of 0.714 due to two carbonyl groups (C7H9NO2S vs. C7H13NO2S) [2]. Higher Fsp3 has been correlated with improved clinical success rates, aqueous solubility, and reduced off-target promiscuity in drug discovery campaigns [3].
| Evidence Dimension | Fraction sp3 (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 1.0 (C7H13NO2S, 7 sp3 C / 7 total C) |
| Comparator Or Baseline | 2-Thia-7-azaspiro[4.4]nonane-6,8-dione: Fsp3 = 0.714 (C7H9NO2S) |
| Quantified Difference | ΔFsp3 = +0.286 (40% higher fractional saturation) |
| Conditions | Computed from molecular formula; no experimental conditions required. |
Why This Matters
Higher Fsp3 is associated with increased aqueous solubility and improved clinical candidate survival rates, making this scaffold a superior starting point for lead optimization programs targeting soluble, drug-like molecules.
- [1] PubChem. (2025). 1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione. CID 105436280. National Center for Biotechnology Information. View Source
- [2] Chem-space. (n.d.). 2-Thia-7-azaspiro[4.4]nonane-6,8-dione Properties. CSSB00000747328. View Source
- [3] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
